molecular formula C20H21F3N2O B3441417 1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B3441417
M. Wt: 362.4 g/mol
InChI Key: WWPNYEHXZLMVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring may facilitate binding to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific combination of a trifluoromethyl group and a piperazine ring, which imparts distinct physicochemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-15(26)17-5-7-19(8-6-17)25-11-9-24(10-12-25)14-16-3-2-4-18(13-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPNYEHXZLMVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.